molecular formula C21H28N4O4S B2725852 2-phenoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021248-14-5

2-phenoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No. B2725852
CAS RN: 1021248-14-5
M. Wt: 432.54
InChI Key: BWYBHGFRYFBPCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Heterocyclic Synthesis

This compound is relevant in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of thienopyridines and other fused derivatives through reactions involving similar sulfonyl propyl propanamide structures demonstrates its utility in creating compounds with potential biological activities (Harb, Hussein, & Mousa, 2006).

Anticancer Activity

Compounds structurally related to 2-phenoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide have been synthesized for evaluating their potential anticancer activities. A study on novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides revealed significant activity against leukemia, colon cancer, and melanoma, underscoring the importance of the sulfonyl propyl propanamide moiety in developing anticancer agents (Szafrański & Sławiński, 2015).

Antibacterial Agents

The synthesis of pyrido(2,3-d)pyrimidine derivatives, including compounds with structures analogous to this compound, has shown significant antibacterial activity, particularly against gram-negative bacteria. This highlights its potential as a scaffold for developing new antibacterial agents (Matsumoto & Minami, 1975).

β3-Adrenoceptor Agonists

Investigations into piperazine sulfonamide derivatives have identified potent and selective β3-adrenoceptor agonists. These compounds, including structures similar to this compound, show promise in treating conditions mediated by β3-adrenoceptors (Perrone et al., 2009).

Herbicidal Activities

The synthesis of novel substituted arylureasulfonyl phenoxy propanates, structurally related to this compound, has shown some herbicidal activities. This underscores the compound's potential utility in developing new herbicides (Fang-zhong, 2006).

properties

IUPAC Name

2-phenoxy-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-18(29-19-8-3-2-4-9-19)21(26)23-12-7-17-30(27,28)25-15-13-24(14-16-25)20-10-5-6-11-22-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYBHGFRYFBPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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